molecular formula C24H26N4O6S B2569842 2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1115977-01-9

2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2569842
CAS RN: 1115977-01-9
M. Wt: 498.55
InChI Key: FTNVWBHYETYVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O6S and its molecular weight is 498.55. The purity is usually 95%.
BenchChem offers high-quality 2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl and thiazolopyrimidines, have been synthesized and shown to possess significant anti-inflammatory and analgesic properties. These compounds have been explored for their potential as COX-1/COX-2 inhibitors, demonstrating high selectivity and activity, which suggests their utility in designing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antimicrobial Applications

  • A series of acetamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity against various pathogenic microorganisms. This research indicates the potential of such compounds in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015).

Reaction Mechanisms and Synthesis Techniques

  • Studies on the reaction mechanisms of related compounds provide insights into novel synthetic pathways that could facilitate the development of new chemical entities with potential applications in pharmaceuticals and materials science. For example, the synthesis of pyrimidopyrimidine via a novel reaction pathway has been detailed, offering a methodological basis for synthesizing complex molecules (Takenori Nishino et al., 1972).

Antitumor and Cytotoxic Activities

  • The design and synthesis of specific acetamide derivatives have led to the discovery of compounds with significant in vitro cytotoxic activity against cancer cell lines. Such findings underscore the potential of these molecules in cancer research and the development of new chemotherapeutic agents (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-27-16-8-7-14(31-3)11-15(16)20-21(27)23(30)28(2)24(26-20)35-12-19(29)25-13-9-17(32-4)22(34-6)18(10-13)33-5/h7-11H,12H2,1-6H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNVWBHYETYVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

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